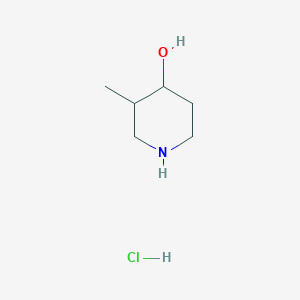

3-Methylpiperidin-4-ol hydrochloride

Descripción

The exact mass of the compound 3-Methylpiperidin-4-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylpiperidin-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylpiperidin-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-methylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-7-3-2-6(5)8;/h5-8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSULSNKSVBZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673808 | |

| Record name | 3-Methylpiperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185293-84-8 | |

| Record name | 3-Methylpiperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpiperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Structure and Stereochemistry of 3-Methylpiperidin-4-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpiperidin-4-ol hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and natural products, valued for its ability to impart favorable pharmacokinetic properties. The introduction of methyl and hydroxyl substituents at the 3 and 4 positions of the piperidine ring creates stereoisomers with distinct three-dimensional arrangements. These stereochemical variations can profoundly influence the molecule's biological activity, making a thorough understanding of its structure and stereochemistry crucial for its application in the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of the diastereomers of 3-Methylpiperidin-4-ol hydrochloride. It is intended to serve as a valuable resource for researchers and scientists working with this versatile building block.

Chemical Structure and Stereoisomerism

3-Methylpiperidin-4-ol possesses two chiral centers at the C3 and C4 positions of the piperidine ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.

The relative stereochemistry of the methyl and hydroxyl groups is defined as follows:

-

cis-isomer: The methyl and hydroxyl groups are on the same side of the piperidine ring. This corresponds to the (3R,4R) and (3S,4S) enantiomeric pair.

-

trans-isomer: The methyl and hydroxyl groups are on opposite sides of the piperidine ring. This corresponds to the (3R,4S) and (3S,4R) enantiomeric pair.

The presence of these stereoisomers necessitates stereoselective synthetic strategies and robust analytical methods for their differentiation and characterization.

Conformational Analysis

The stereochemical arrangement of the substituents has a profound impact on the conformational preference of the piperidine ring, which typically adopts a chair conformation to minimize steric strain.

Chair Conformations and Substituent Effects

The piperidine ring exists in a dynamic equilibrium between two chair conformations. The substituents (methyl and hydroxyl groups) can occupy either axial or equatorial positions. The relative stability of these conformers is governed by the steric interactions between the substituents and the rest of the ring.

-

Equatorial Preference: Generally, substituents prefer to occupy the more sterically favorable equatorial position to avoid 1,3-diaxial interactions.

-

Hydrogen Bonding: Intramolecular hydrogen bonding between the hydroxyl group and the piperidine nitrogen can influence the conformational equilibrium, particularly in the free base form. In the hydrochloride salt, the protonated nitrogen is less likely to act as a hydrogen bond acceptor.

The interplay of these factors determines the dominant conformation for each stereoisomer. A detailed analysis of NMR coupling constants is a powerful tool for elucidating the preferred conformation in solution.

Stereoselective Synthesis of 3-Methylpiperidin-4-ol Diastereomers

The primary route to 3-Methylpiperidin-4-ol involves the reduction of the corresponding ketone, 3-methyl-4-piperidone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions. Often, a mixture of cis and trans isomers is obtained, which can then be separated by chromatography or fractional crystallization.

General Synthetic Workflow

Caption: General workflow for the synthesis of 3-Methylpiperidin-4-ol hydrochloride isomers.

Experimental Protocol: Reduction of N-Boc-3-methyl-4-piperidone

A common strategy to achieve stereoselectivity and improve handling is to use an N-protected piperidinone, such as the N-Boc derivative. The Boc (tert-butoxycarbonyl) group can be readily removed under acidic conditions, often concurrently with the formation of the hydrochloride salt.

Step 1: Reduction of N-Boc-3-methyl-4-piperidone

-

Dissolve N-Boc-3-methyl-4-piperidone in a suitable solvent, such as methanol or ethanol, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a reducing agent portion-wise. The choice of reducing agent will influence the diastereoselectivity:

-

Sodium borohydride (NaBH₄): A mild reducing agent that often leads to a mixture of cis and trans isomers. The stereoselectivity can be influenced by temperature and solvent.

-

Lithium aluminum hydride (LAH): A powerful reducing agent that may offer different stereoselectivity compared to NaBH₄.

-

Bulky reducing agents (e.g., L-Selectride®): These reagents often exhibit higher stereoselectivity, favoring the approach from the less hindered face of the ketone.

-

-

Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by carefully adding water or an acidic solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of N-Boc-3-methylpiperidin-4-ol isomers.

Step 2: Separation of Diastereomers

-

The crude mixture of cis and trans isomers can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Monitor the fractions by TLC to identify and collect the separated isomers.

-

Combine the fractions containing each pure isomer and concentrate under reduced pressure.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc protected isomer in a suitable solvent (e.g., diethyl ether, methanol, or ethyl acetate).

-

Add a solution of hydrogen chloride (e.g., HCl in diethyl ether or concentrated aqueous HCl).

-

Stir the mixture. The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the pure diastereomer of 3-Methylpiperidin-4-ol hydrochloride.

Spectroscopic Characterization and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of 3-Methylpiperidin-4-ol. The chemical shifts (δ) and, more importantly, the coupling constants (J) of the protons on the piperidine ring provide detailed information about their spatial relationships.

¹H NMR Spectroscopy

The key diagnostic signals in the ¹H NMR spectrum are those of the protons at C3 and C4 (H-3 and H-4). The coupling constant between these two protons (J₃,₄) is particularly informative for assigning the relative stereochemistry.

-

trans-isomer: In the more stable diequatorial conformation of the trans isomer, the H-3 and H-4 protons are in a trans-diaxial relationship. This results in a large coupling constant, typically in the range of 8-12 Hz.

-

cis-isomer: In the cis isomer, the H-3 and H-4 protons have a cis relationship (axial-equatorial or equatorial-axial), leading to a smaller coupling constant, typically in the range of 2-5 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts are also sensitive to the stereochemistry of the molecule. The steric environment of each carbon atom influences its chemical shift. For instance, carbons bearing axial substituents are often shielded (shifted to a lower ppm value) compared to those with equatorial substituents, a phenomenon known as the gamma-gauche effect.

Table 1: Expected NMR Data for cis- and trans-3-Methylpiperidin-4-ol

| Isomer | H-3 / H-4 Relationship | Expected J₃,₄ (Hz) | Key ¹³C NMR Features |

| cis | Axial-Equatorial / Equatorial-Axial | ~ 2 - 5 | Different chemical shifts for ring carbons compared to the trans isomer due to different steric environments. |

| trans | Diaxial (in stable conformer) | ~ 8 - 12 | Distinct chemical shifts reflecting the diequatorial arrangement of substituents in the dominant chair conformation. |

Note: The exact chemical shifts will depend on the solvent and the presence of the hydrochloride salt.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule. Key expected absorptions include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

N-H stretch: A broad band in the region of 2400-2800 cm⁻¹ for the protonated amine (R₃N⁺-H) of the hydrochloride salt.

-

C-H stretch: Bands in the region of 2800-3000 cm⁻¹.

-

C-O stretch: A band in the region of 1000-1200 cm⁻¹.

Conclusion

3-Methylpiperidin-4-ol hydrochloride is a valuable building block with a rich stereochemistry that plays a critical role in its application in drug discovery. The ability to synthesize and characterize its distinct cis and trans diastereomers is essential for the development of novel molecules with specific three-dimensional structures and biological activities. This guide has outlined the key structural features, conformational preferences, synthetic strategies, and analytical methods for the stereochemical assignment of these important compounds.

References

-

Iorio, M. A., & Chiavarelli, S. (1972). Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds. Canadian Journal of Chemistry, 50(5), 803-811. [Link]

-

PubChem Compound Summary for CID 12284277, 3-Methylpiperidin-4-one. National Center for Biotechnology Information. [Link]

-

Hilário, F. F., et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 38(8), 1184-1193. [Link]

-

Breit, B., & Herber, C. (2004). Stereoselective Synthesis of the C1-C15 Fragment of (+)‐Discodermolide. Angewandte Chemie International Edition, 43(22), 2940-2944. [Link]

-

Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

CAS number 1185293-84-8 characterization data

Technical Monograph: 3-Methylpiperidin-4-ol Hydrochloride (CAS 1185293-84-8)

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Abstract

This guide provides a comprehensive technical characterization of 3-Methylpiperidin-4-ol hydrochloride (CAS 1185293-84-8) , a critical saturated heterocycle used in diversity-oriented synthesis (DOS). Unlike planar aromatic scaffolds, this

Chemical Identity & Structural Significance

The "methyl-hydroxyl" substitution pattern on the piperidine ring introduces two contiguous chiral centers. While CAS 1185293-84-8 generally refers to the racemic hydrochloride salt, understanding its stereochemical potential is vital for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Profile

| Property | Data | Note |

| Chemical Name | 3-Methylpiperidin-4-ol hydrochloride | Racemic mixture unless specified |

| CAS Number | 1185293-84-8 | |

| Molecular Formula | ( | |

| Molecular Weight | 151.63 g/mol | Free base: 115.17 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic nature |

| Solubility | High: Water, Methanol, DMSO Low: DCM, Ethyl Acetate, Hexanes | Salt form dictates polarity |

| pKa (Calc.) | ~10.5 (Piperidine N-H) | Requires strong base for deprotonation |

Structural Insight (Expertise):

The hydrochloride salt stabilizes the secondary amine, preventing oxidation and polymerization during storage. However, the presence of the C3-methyl group creates steric hindrance adjacent to the C4-hydroxyl. In substitution reactions, this methyl group can influence the regioselectivity and reaction rate, often favoring

Spectroscopic Characterization Strategy

To validate the identity and purity of CAS 1185293-84-8, a multi-modal approach is required. Standard UV detection is insufficient due to the lack of a chromophore.

A. Nuclear Magnetic Resonance ( H NMR)

-

Solvent Choice: Deuterated Oxide (

) or DMSO- -

Diagnostic Signals:

-

3.0 - 3.5 ppm: Look for multiplets corresponding to the

-

0.9 - 1.0 ppm: A doublet (d) corresponding to the C3-Methyl group (

-

3.5 - 4.0 ppm: The carbinol proton (C4-H). Its splitting pattern (coupling with C3-H and C5-H) reveals the relative stereochemistry (cis vs. trans).

-

Trans-relationship: Large coupling constant (

Hz) indicates anti-periplanar arrangement (axial-axial). -

Cis-relationship: Smaller coupling constant (

Hz) indicates axial-equatorial interaction.

-

-

3.0 - 3.5 ppm: Look for multiplets corresponding to the

B. Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Target Ion:

116.1 -

Note: You will detect the mass of the free base cation. The chloride counter-ion is silent in positive mode but may be inferred if an elemental analysis is performed.

C. Purity Analysis (HPLC-ELSD)

Since the molecule lacks a UV-active chromophore (e.g., benzene ring), standard HPLC-UV (254 nm) will yield a flat baseline.

-

Recommended Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

-

Why? These detectors rely on the non-volatile nature of the analyte rather than its optical properties, ensuring accurate quantification of non-chromophoric impurities.

Experimental Protocol: Controlled Free-Basing

Objective: Convert the stable storage form (HCl salt) into the reactive nucleophile (Free Base) for use in

Trustworthiness Check: This protocol includes an in-process control (IPC) step to verify complete conversion, preventing yield loss in subsequent steps.

Step-by-Step Methodology:

-

Dissolution: Suspend 1.0 equivalent (eq.) of CAS 1185293-84-8 in minimal water (approx. 5 mL per gram).

-

Basification:

-

Cool the solution to 0°C (ice bath) to minimize exotherms.

-

Slowly add 4M NaOH or saturated

solution dropwise. -

IPC Point: Monitor pH using a calibrated probe or strip. Target pH

12.

-

-

Extraction:

-

Add an organic solvent. Crucial: Use 2-MeTHF or Chloroform/Isopropanol (3:1) . Standard Diethyl Ether or Hexanes will fail to extract this polar amino-alcohol efficiently.

-

Perform 3-4 extractions to ensure quantitative recovery.

-

-

Drying & Concentration:

-

Dry the combined organic layers over anhydrous

. -

Filter and concentrate under reduced pressure (keep bath temp < 40°C to avoid volatile loss of the low MW amine).

-

-

Validation:

-

Weigh the residue. Theoretical yield calculation must account for the loss of HCl (MW 36.46).

-

Check: The resulting oil should be analyzed by

H NMR in

-

Visualization: Synthesis & Application Workflow

The following diagram illustrates the logical workflow for utilizing this building block, highlighting the critical decision points for characterization.

Figure 1: Operational workflow for validation and activation of 3-Methylpiperidin-4-ol HCl.

References

-

Aceschem. Product Analysis: 3-Methylpiperidin-4-ol hydrochloride (CAS 1185293-84-8). Retrieved from

-

Ambeed. Chemical Structure and Properties: 3-Methylpiperidin-4-ol hydrochloride. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine Derivatives. (General Reference for Scaffold Properties). Retrieved from

-

ChemicalBook. NMR Spectrum Data for 3-Methylpiperidine Derivatives. Retrieved from

Biological activity of 3-Methylpiperidin-4-ol hydrochloride derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Methylpiperidin-4-ol Hydrochloride Derivatives

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, serving as a fundamental structural motif in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its six-membered heterocyclic structure provides a robust, three-dimensional framework that can be strategically functionalized to interact with diverse biological targets. Within this important class of compounds, derivatives of 3-Methylpiperidin-4-ol have emerged as a particularly fruitful area of investigation. The presence of a hydroxyl group at the C-4 position and a methyl group at the C-3 position creates stereochemical complexity and offers multiple points for chemical modification. These features allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the discovery of compounds with a wide spectrum of biological activities. This guide provides a comprehensive technical overview of the significant pharmacological applications of 3-Methylpiperidin-4-ol derivatives, focusing on their analgesic, anticancer, antimicrobial, and neurological activities, supported by detailed methodologies and structure-activity relationship (SAR) analyses.

Potent Analgesic Activity: Modulation of Opioid Receptors

Perhaps the most well-documented and potent activity of 3-Methylpiperidin-4-ol derivatives is in the realm of analgesia. The piperidine core is a classic pharmacophore for opioid receptor agonists, with fentanyl and its congeners serving as prime examples.[3] Research has demonstrated that strategic modification of the 3-methyl-4-amido-piperidine scaffold can yield compounds with extraordinary analgesic potency, in some cases thousands of times more potent than morphine.[4]

The causality behind this activity lies in the precise orientation of functional groups that mimic endogenous opioid peptides, allowing for high-affinity binding to opioid receptors, primarily the mu-opioid receptor (MOR), in the central nervous system. The key to developing these potent analgesics was the introduction of a methoxyacetamide pharmacophore at the C-4 position and various arylethyl groups at the N-1 position.[4]

A critical insight from these studies is the profound impact of stereochemistry. The relative orientation of the C-3 methyl group and the C-4 substituent (cis or trans) dramatically influences binding affinity and potency. For instance, the cis-diastereomer of one potent derivative was found to be nearly five times more potent than its corresponding trans-diastereomer, highlighting the strict conformational requirements of the opioid receptor binding pocket.[4]

Comparative Analgesic Potency

The following table summarizes the intravenous analgesic potency of selected 3-methyl-4-(N-phenyl amido)piperidine derivatives compared to standard opioids in the mouse hot-plate test.

| Compound | Diastereomer | Potency vs. Morphine | Potency vs. Fentanyl | Duration of Action (at 2x ED50) | Reference |

| 40 (Brifentanil) | cis | - | - | ~2 min | [4] |

| cis-42 | cis | 13,036x | 29x | - | [4] |

| 43 | trans | 2,778x | 6x | ~2 min | [4] |

| 47 | - | - | - | ~2 min | [4] |

| 57 | - | - | - | ~2 min | [4] |

Data synthesized from literature to illustrate relative potencies and durations.[4]

Experimental Protocol: Mouse Hot-Plate Test

This protocol is a standard method for assessing the efficacy of centrally acting analgesics.[3]

-

Animal Preparation: Acclimate male mice to the testing environment for at least 60 minutes before the experiment.

-

Baseline Latency: Gently place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C). Record the time (in seconds) it takes for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 45-60 seconds) must be established.

-

Compound Administration: Administer the test compound (e.g., intravenously or intraperitoneally) at the desired dose. A control group should receive a vehicle solution.

-

Post-Treatment Latency: At predetermined time intervals (e.g., 5, 15, 30, 60 minutes) after administration, place the mouse back on the hot plate and measure the response latency.

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

ED50 Calculation: Determine the dose required to produce a 50% analgesic effect (ED50) by testing a range of doses and performing a dose-response analysis.

Caption: Workflow for assessing analgesic activity.

Anticancer and Antiproliferative Activity

The piperidine scaffold is a privileged structure in oncology drug discovery, with numerous derivatives demonstrating significant antiproliferative effects.[1][2] Substituted piperidones and related compounds have been shown to induce cytotoxicity in a variety of cancer cell lines, including leukemia (K-562), breast cancer (MCF-7), and cervical cancer (HeLa).[1][5]

Mechanism of Action: Targeting Signaling Pathways

One of the key mechanisms through which piperidine derivatives exert their anticancer effects is by inhibiting critical protein kinases involved in cell proliferation and survival.[1] For example, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been found to inhibit the JAK/STAT (Janus kinase/Signal Transducer and Activator of Transcription) signaling pathway.[1] This pathway is often constitutively activated in hematological cancers and is crucial for transmitting signals that promote cell proliferation and prevent apoptosis. By blocking this pathway, these compounds can effectively reduce the growth of cancer cells and induce programmed cell death.[1]

Caption: Inhibition of the JAK/STAT signaling pathway.

In Vitro Cytotoxicity Data

Several studies have quantified the antiproliferative activity of piperidine derivatives.

| Compound Type | Cell Line | Activity | IC50 Value | Reference |

| Piperidin-4-yl propyl derivative (3b) | K562 (Leukemia) | Growth Inhibition | Significant | |

| Piperidin-4-yl propyl derivative (3b) | MCF-7 (Breast) | Growth Inhibition | Significant | [5] |

| Piperidin-4-yl propyl derivative (3b) | HeLa (Cervical) | Growth Inhibition | Significant | [5] |

| Piperidine Salicylanilide Analog | A-549 (Lung) | Cytotoxicity | 5.71 µM | |

| Piperidine Salicylanilide Analog | HCT-116 (Colon) | Cytotoxicity | 4.26 µM | [6] |

IC50 values represent the concentration required to inhibit cell growth by 50%.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7]

-

Cell Seeding: Seed cancer cells (e.g., K562, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-Methylpiperidin-4-ol derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antitubercular Potential

The piperidine ring is a versatile scaffold for the development of antimicrobial agents.[8] Derivatives have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] The mechanism often involves disruption of essential cellular processes in the pathogen.

Notably, specific piperidinol analogs have been identified as having promising anti-tuberculosis activity.[10] A high-throughput screening of compound libraries identified a 4-chloro-3-trifluoromethylphenyl-4-piperidinol scaffold with a minimum inhibitory concentration (MIC) of 1.5 μg/mL against Mycobacterium tuberculosis.[10] Further optimization of this hit compound led to the synthesis of a library of analogs with good antitubercular activity, although in vivo side effects precluded their further development.[10]

Antimicrobial Activity Profile

| Compound Class | Organism | Activity | MIC Value | Reference |

| N-Methyl 4-Piperidone Curcuminoid (10) | Streptococcus mutans | Moderate Antibacterial | 250 µg/mL | [11] |

| N-Methyl 4-Piperidone Curcuminoid (13) | S. sanguinis | Moderate Antibacterial | 250 µg/mL | [11] |

| Piperidin-4-one derivative (III) | Staphylococcus aureus | Antibacterial | Active | [9] |

| Piperidin-4-one derivative (III) | Enterobacter sp. | Antibacterial | Active | [9] |

| Piperidinol analog | M. tuberculosis | Antitubercular | 1.5 µg/mL | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Agar Dilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

-

Media Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing two-fold serial dilutions of the test compound. Also, prepare a growth control plate with no compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

-

Inoculation: Spot-inoculate the prepared agar plates with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism on the agar surface.

Applications in Neurological Disorders

Piperidine and its related heterocyclic analog, piperazine, are integral to the development of drugs targeting the central nervous system (CNS).[5][12] These scaffolds can be modified to interact with a wide range of neurotransmitter receptors and transporters. Derivatives of 3-Methylpiperidin-4-ol have been explored for their potential in treating various neurological and psychiatric conditions.

Their biological effects can range from CNS depressant to stimulant activities, depending on the specific substitutions on the piperidine ring.[5] One area of significant interest is the development of antagonists for dopamine receptors. For example, 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds have been identified as potent and selective antagonists of the dopamine D4 receptor, a target implicated in disorders such as schizophrenia and ADHD.[13] Other research has focused on developing inhibitors of the presynaptic choline transporter (CHT) using a 4-methoxy-3-(piperidin-4-yl)oxy benzamide scaffold, which could have applications in modulating cholinergic signaling in diseases like Alzheimer's.[14]

Synthesis of Structure-Activity Relationships (SAR)

The diverse biological activities of 3-Methylpiperidin-4-ol derivatives are governed by key structural features. A synthesis of the available data reveals several critical SAR trends.

-

N-1 Substitution: This position is a primary point of diversification and is crucial for tuning activity and selectivity. For potent opioid analgesics, a phenethyl or similar arylethyl group is optimal.[3][4] For other targets, this position is often modified with larger, more complex moieties to achieve specific receptor interactions.

-

C-4 Position (Hydroxyl Group): The hydroxyl group is a key handle for modification. Its conversion to amides, as seen in the analgesic series, is critical for high potency.[4] Ether linkages at this position have been used to develop choline transporter inhibitors.[14] The nature of the substituent at C-4 dictates the compound's primary pharmacological target.

-

C-3 Methyl Group and Stereochemistry: The methyl group at the C-3 position introduces a chiral center. The stereochemical relationship (cis/trans) between this methyl group and the substituent at C-4 has a profound impact on biological activity, particularly in conformationally constrained binding sites like the mu-opioid receptor.[4] This demonstrates that a precise three-dimensional arrangement of pharmacophoric elements is essential for potent activity.

Caption: Key SAR points on the 3-Methylpiperidin-4-ol scaffold.

Conclusion and Future Perspectives

Derivatives of 3-Methylpiperidin-4-ol hydrochloride represent a versatile and highly adaptable chemical scaffold with a rich pharmacological profile. The strategic manipulation of substituents at the N-1, C-3, and C-4 positions has led to the development of compounds with potent analgesic, anticancer, antimicrobial, and CNS activities. The profound influence of stereochemistry on potency, particularly for opioid receptor agonists, underscores the importance of three-dimensional structural control in drug design.

Future research in this area should focus on several key aspects. Firstly, the development of derivatives with improved selectivity and reduced off-target effects remains a priority, especially for CNS and anticancer applications. Secondly, exploring novel modifications of the piperidine core could unlock interactions with new biological targets. Finally, a deeper investigation into the mechanisms of action, particularly for the anticancer and antimicrobial compounds, will be essential for rational drug development and for translating these promising scaffolds into clinically viable therapeutic agents. The 3-Methylpiperidin-4-ol core continues to be a valuable starting point for the discovery of novel small-molecule therapeutics.

References

- Borne, R. F., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(10), 3142-3148.

- Reddy, T. S., et al. (2020). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Letters in Drug Design & Discovery, 17(7), 867-877.

- Yadav, P., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3737.

- de Oliveira, T. A. S., et al. (2024). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Chemistry & Biodiversity, 21(3), e202301594.

- Wan, B., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 19(24), 7094-7097.

- Al-Ghorbani, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 989.

- Abilova, G., et al. (2024). Structure–Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Pharmaceutical Chemistry Journal, 57(1), 1-7.

- Al-Jaber, H. I. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 18(1), 23-30.

- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

- ResearchGate. (n.d.).

- Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565.

- López-Canales, M., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 1, 106-114.

- ResearchGate. (n.d.).

- Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.

- Lasota, J., & Kachalkin, A. (2021).

- Wieting, J. M., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 24(15), 3475-3479.

- Kumar, G. S., et al. (2010). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Tropical Journal of Pharmaceutical Research, 9(4), 345-352.

- Sharma, A., et al. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. ACS Chemical Neuroscience, 13(17), 2537-2557.

- Scott, J. D., et al. (2021). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv.

- Singh, A., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.

Sources

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 10. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Piperidinols: A Journey from Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide

Abstract

The piperidine ring, a ubiquitous scaffold in both natural products and synthetic pharmaceuticals, has played a pivotal role in the advancement of medicinal chemistry. Among its many derivatives, substituted piperidinols have emerged as a particularly privileged pharmacophore, forming the core of numerous clinically significant drugs. This guide provides a comprehensive overview of the discovery and history of substituted piperidinols, tracing their evolution from early serendipitous findings to their current status as targets of rational drug design. We will delve into the key molecular milestones, the elucidation of structure-activity relationships (SAR), the development of synthetic methodologies, and the broad therapeutic applications of this versatile chemical class. This exploration is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the enduring legacy and future potential of substituted piperidinols in medicine.

Introduction: The Piperidine Ring - A Privileged Scaffold in Medicinal Chemistry

The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of bioactive molecules underscores its importance as a "privileged scaffold"—a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.

Ubiquity of the Piperidine Moiety in Natural Products and Synthetic Drugs

The piperidine ring is a common structural motif in a wide range of alkaloids, which are naturally occurring nitrogen-containing compounds. These include well-known examples such as piperine, the pungent compound in black pepper, and coniine, the toxic component of hemlock. In the realm of synthetic drugs, the piperidine scaffold is present in numerous therapeutic agents, including analgesics, antipsychotics, antihistamines, and antiarrhythmics. This widespread presence is a testament to the favorable physicochemical properties and versatile binding capabilities of the piperidine ring.

Physicochemical Properties and Conformational Analysis of the Piperidine Ring

The piperidine ring typically adopts a chair conformation, which minimizes steric strain. The nitrogen atom in the ring can act as a hydrogen bond acceptor, and when protonated at physiological pH, it can also serve as a hydrogen bond donor. This dual capability allows for diverse interactions with biological targets. The conformational flexibility of the piperidine ring, along with the ability to introduce substituents at various positions, provides a rich design space for medicinal chemists to explore and optimize drug-target interactions.

The Emergence of Substituted Piperidinols as a Key Pharmacophore

The introduction of a hydroxyl group onto the piperidine ring, creating a substituted piperidinol, adds a crucial functional group that can significantly enhance binding affinity and selectivity for various biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional point of interaction with receptor sites. The position and stereochemistry of the hydroxyl group, along with other substituents on the ring, are critical determinants of pharmacological activity.

Early Discoveries and Serendipitous Encounters

The story of substituted piperidinols in medicine is one of both rational design and fortuitous discovery. The initial forays into this chemical class were often driven by the quest for new therapeutic agents with improved properties over existing drugs.

The Analgesic Breakthrough: The Story of Meperidine (Pethidine) and the Genesis of Piperidinol-based Opioids

The development of meperidine (pethidine) in the late 1930s by Otto Eisleb was a landmark event in the history of analgesics. While searching for new antispasmodic agents, Eisleb synthesized meperidine, a 4-aryl-piperidine derivative. Its potent analgesic properties, discovered through serendipitous observation of its morphine-like effects in mice, opened up a new class of synthetic opioids. This discovery demonstrated that the complex morphine scaffold was not essential for analgesic activity and that simpler piperidine-based structures could elicit similar effects. This paved the way for the development of a vast number of piperidinol-based opioids.

The Antihistaminic Pivot: Early Examples of Piperidinols in Allergy Treatment

In the mid-20th century, the search for effective antihistamines led to the exploration of various chemical scaffolds, including piperidines. Early examples of piperidinol-containing antihistamines laid the groundwork for the development of later-generation, non-sedating agents. These early compounds helped to establish the importance of the piperidinol moiety for interacting with the histamine H1 receptor.

Case Study: The Development of Fentanyl and its Analogs - A Paradigm Shift in Anesthesia

The synthesis of fentanyl in 1959 by Paul Janssen marked a significant advancement in the field of opioid analgesics. Fentanyl, a 4-anilidopiperidine, is approximately 100 times more potent than morphine. Its development was a result of systematic modifications to the meperidine structure. The introduction of the N-aroyl group and the anilido group at the 4-position of the piperidine ring dramatically increased potency. Subsequent research led to the development of even more potent fentanyl analogs, such as sufentanil and remifentanil, which have become indispensable in modern anesthesia due to their rapid onset and short duration of action. The development of fentanyl and its derivatives is a prime example of how systematic SAR studies on the piperidinol core can lead to drugs with highly optimized pharmacological profiles.

Rational Design and Elucidation of Structure-Activity Relationships (SAR)

The initial serendipitous discoveries of piperidinol-based drugs were followed by intensive efforts to understand the relationship between their chemical structure and biological activity. These SAR studies have been instrumental in the rational design of new and improved therapeutic agents.

The 4-Aryl-Piperidinol Core: A Versatile Template for CNS-acting Agents

The 4-aryl-piperidinol scaffold has proven to be a particularly fruitful template for the development of drugs targeting the central nervous system (CNS). By systematically varying the substituents on the aryl ring, the piperidine nitrogen, and the hydroxyl-bearing carbon, medicinal chemists have been able to fine-tune the pharmacological properties of these compounds to achieve desired levels of potency, selectivity, and duration of action.

Extensive SAR studies on 4-aryl-piperidinols have elucidated the key structural features required for potent and selective interaction with opioid receptors. For example, the presence of a phenolic hydroxyl group on the aryl ring, mimicking the tyrosine moiety in endogenous opioid peptides, is often crucial for high affinity binding. The nature and size of the substituent on the piperidine nitrogen can modulate the activity from agonism to antagonism.

The introduction of different substituents at various positions of the 4-aryl-piperidinol scaffold can have profound effects on the compound's overall pharmacological profile. For instance, the addition of a methyl group at the 3-position of the piperidine ring can influence stereochemistry and, consequently, receptor binding. Modifications to the aryl ring can impact potency and selectivity for different receptor subtypes. Furthermore, altering the lipophilicity of the molecule through substituent changes can significantly affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Chiral Piperidinols: The Importance of Stereochemistry in Receptor Binding

Many substituted piperidinols are chiral, and their different enantiomers often exhibit distinct pharmacological activities. The stereochemistry of the hydroxyl group and other substituents on the piperidine ring can dramatically influence how the molecule fits into the binding pocket of its target receptor. For example, in the case of the opioid receptor, one enantiomer may be a potent agonist while the other is inactive or even an antagonist. This highlights the critical importance of asymmetric synthesis and chiral separation in the development of piperidinol-based drugs.

Bioisosteric Replacements and Scaffold Hopping Strategies

To further optimize the properties of piperidinol-based drugs, medicinal chemists often employ strategies such as bioisosteric replacement and scaffold hopping. Bioisosteric replacement involves substituting a functional group with another group that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. Scaffold hopping involves replacing the core piperidinol scaffold with a different chemical structure while retaining the key pharmacophoric features required for biological activity. These strategies have led to the discovery of novel classes of drugs with improved therapeutic profiles.

Synthetic Strategies and Methodologies

The synthesis of substituted piperidinols has evolved significantly over the years, from classical methods to more modern and efficient strategies. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final product.

Classical Approaches: The Hantzsch Dihydropyridine Synthesis and its Modifications

The Hantzsch dihydropyridine synthesis, first reported in 1881, is a classical method for the synthesis of dihydropyridines, which can then be converted to piperidines. This one-pot condensation reaction of an aldehyde, a β-ketoester, and ammonia has been widely used and modified for the synthesis of various piperidine derivatives.

Modern Synthetic Routes

More contemporary approaches to the synthesis of substituted piperidinols offer greater flexibility and control over the final structure.

The reductive amination of piperidones is a versatile method for introducing substituents onto the piperidine nitrogen. This two-step process involves the reaction of a piperidone with an amine to form an enamine or iminium ion, which is then reduced to the corresponding piperidine.

Various cyclization strategies have been developed for the construction of the piperidine ring. These include intramolecular Michael additions, ring-closing metathesis, and Pictet-Spengler reactions. These methods allow for the synthesis of a wide range of substituted piperidines with diverse functionalities.

Given the importance of stereochemistry in the biological activity of piperidinols, the development of asymmetric synthetic methods has been a major focus of research. These methods, which include the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions, allow for the selective synthesis of a single enantiomer of a chiral piperidinol.

Experimental Protocol: A Detailed Step-by-Step Synthesis of a Representative Substituted Piperidinol

The following is a representative protocol for the synthesis of a 4-aryl-4-piperidinol, a common core structure in many CNS-acting drugs.

Synthesis of 1-benzyl-4-phenylpiperidin-4-ol

Materials:

-

1-benzylpiperidin-4-one

-

Phenyllithium (1.8 M in dibutyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A solution of 1-benzylpiperidin-4-one (1.0 eq) in anhydrous diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.

-

Addition of Grignard Reagent: Phenyllithium solution (1.2 eq) is added dropwise to the stirred solution of the piperidone over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1-benzyl-4-phenylpiperidin-4-ol.

Caption: Synthetic workflow for a representative 4-aryl-4-piperidinol.

Therapeutic Applications and Clinical Significance

The versatility of the substituted piperidinol scaffold is reflected in its presence in a wide range of clinically important drugs targeting various diseases.

| Therapeutic Class | Drug Example(s) | Mechanism of Action | Clinical Use |

| Analgesics | Fentanyl, Meperidine | Opioid receptor agonists | Management of moderate to severe pain, anesthesia |

| Antipsychotics | Haloperidol, Risperidone | Dopamine D2 and serotonin 5-HT2A receptor antagonists | Treatment of schizophrenia and bipolar disorder |

| Antihistamines | Fexofenadine, Loratadine | Histamine H1 receptor inverse agonists | Relief of allergy symptoms |

| Antiarrhythmics | Amiodarone | Blocks potassium, sodium, and calcium channels | Treatment of cardiac arrhythmias |

Analgesics: From Morphine Mimics to Atypical Opioids

Substituted piperidinols have had a profound impact on the management of pain. From the early discovery of meperidine to the development of highly potent fentanyl analogs, this chemical class has provided a rich source of opioid receptor agonists. More recently, research has focused on developing atypical opioids with mixed mechanisms of action, aiming to provide effective analgesia with a reduced side-effect profile.

Antipsychotics: The Role of Piperidinols in Dopamine and Serotonin Receptor Modulation

Many typical and atypical antipsychotic drugs feature a substituted piperidinol scaffold. These drugs primarily exert their effects by modulating dopamine and serotonin receptors in the brain. Haloperidol, a first-generation antipsychotic, is a potent dopamine D2 receptor antagonist. Second-generation antipsychotics, such as risperidone, have a broader receptor binding profile, including antagonism of both dopamine D2 and serotonin 5-HT2A receptors, which is thought to contribute to their improved side-effect profile.

Caption: Mechanism of action of Haloperidol at the dopamine D2 receptor.

Antihistamines: Second-Generation Non-sedating Agents

The development of second-generation antihistamines, such as fexofenadine and loratadine, represented a significant advance in the treatment of allergies. These drugs are highly selective for the peripheral histamine H1 receptor and do not readily cross the blood-brain barrier, resulting in a non-sedating profile. Many of these second-generation antihistamines contain a substituted piperidine or piperidinol moiety, which is crucial for their high-affinity binding to the H1 receptor.

Emerging Applications: Ion Channel Modulators, Anticancer Agents, and Beyond

The therapeutic potential of substituted piperidinols extends beyond their established roles in CNS and allergy medications. Researchers are actively exploring their use as ion channel modulators for the treatment of cardiovascular diseases and neurological disorders. Furthermore, novel piperidinol derivatives have shown promise as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines. The continued exploration of this versatile scaffold is likely to uncover new and unexpected therapeutic applications in the future.

Future Perspectives and Challenges

The field of medicinal chemistry is constantly evolving, and the development of new piperidinol-based drugs will be driven by advances in our understanding of disease biology and the availability of new drug discovery technologies.

Targeting Novel Receptors and Pathways with Piperidinol Scaffolds

While substituted piperidinols have a long history of targeting well-established receptors, there is growing interest in exploring their potential to modulate novel and less-drugged targets. The use of high-throughput screening and fragment-based drug discovery approaches will be instrumental in identifying new biological targets for this privileged scaffold.

Overcoming Challenges in Selectivity and Off-Target Effects

A major challenge in drug development is achieving high selectivity for the desired target to minimize off-target effects and adverse drug reactions. For piperidinol-based drugs, this often involves fine-tuning the substitution pattern to optimize interactions with the target receptor while minimizing binding to other related receptors. The use of computational modeling and structure-based drug design can aid in the rational design of more selective ligands.

The Role of Computational Chemistry and AI in Designing the Next Generation of Piperidinol-based Drugs

Computational chemistry and artificial intelligence (AI) are playing an increasingly important role in drug discovery. These tools can be used to predict the binding affinity and selectivity of virtual compounds, screen large chemical libraries, and generate novel molecular structures with desired properties. The application of these in silico methods to the design of new piperidinol-based drugs has the potential to accelerate the discovery process and lead to the development of safer and more effective medicines.

Conclusion

The journey of substituted piperidinols in medicinal chemistry is a compelling narrative of scientific discovery, innovation, and perseverance. From their serendipitous origins as analgesics and antihistamines to their current status as rationally designed therapeutic agents for a wide range of diseases, this versatile scaffold has had an undeniable impact on human health. The continued exploration of the chemical space around the piperidinol core, aided by modern drug discovery technologies, promises to deliver the next generation of innovative medicines that will address unmet medical needs and improve the lives of patients worldwide.

References

-

Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia, 34(4), 260-268. [Link]

-

Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]

-

Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and 9-hydroxyrisperidone. Molecular pharmacology, 41(3), 494-508. [Link]

-

Welch, W. M., Kraska, A. R., Sarges, R., & De-Vries, J. (1984). Non-sedating histamine H1-antagonists. 2. N-Benzhydryl-4-substituted piperidines. Journal of medicinal chemistry, 27(11), 1508-1515. [Link]

-

Vardanyan, R., & Hruby, V. (2016). Synthesis of Essential Drugs. Elsevier. [Link]

-

Krogsgaard-Larsen, P., Liljefors, T., & Madsen, U. (Eds.). (2016). Textbook of drug design and discovery. CRC press. [Link]

Solubility Profiling and Purification Strategies for 3-Methylpiperidin-4-ol Hydrochloride

This technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 3-Methylpiperidin-4-ol hydrochloride , a critical chiral building block in pharmaceutical synthesis.[1]

Executive Summary

3-Methylpiperidin-4-ol hydrochloride (CAS: 16496-57-2 for free base; HCl salt analogs vary) is a piperidine-derived pharmacophore often synthesized as a mixture of cis- and trans- diastereomers.[1] Its utility in drug development—specifically for opioid receptor modulators and kinase inhibitors—relies heavily on the isolation of specific stereoisomers.

This guide addresses the critical solubility differentials between these isomers. While the hydrochloride salt exhibits high aqueous solubility typical of ionic lattices, its behavior in organic solvents (alcohols, esters, ketones) offers a thermodynamic lever for diastereomeric enrichment via fractional crystallization .

Physicochemical Profile & Stereochemistry[1][2][3]

The solubility of this compound is not a single static value but a function of its diastereomeric ratio. The presence of two chiral centers (C3 and C4) creates two distinct diastereomeric pairs with different lattice energies and solvation enthalpies.

-

Key Functional Groups: Secondary amine (protonated), Secondary alcohol, Methyl substituent.

-

Stereochemical Impact:

-

Cis-isomer ((3R,4S) / (3S,4R)): typically adopts a conformation where substituents minimize 1,3-diaxial interactions. Often more soluble in polar aprotic solvents.[1]

-

Trans-isomer ((3R,4R) / (3S,4S)): often exhibits higher lattice energy and lower solubility in alcoholic solvents, making it the first to precipitate during cooling crystallization.

-

Solubility Landscape in Organic Solvents[5]

The following data summarizes the solubility behavior of 3-methylpiperidin-4-ol hydrochloride based on thermodynamic principles and homologous series data (e.g., 4-piperidinol HCl, 1,3-dimethylpiperidin-4-ol HCl).

Solubility Heatmap

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |

| Polar Protic | Water, Methanol | Very High (>100 mg/mL) | Dissolution for salt formation; not suitable for crystallization (yield loss).[1] |

| Lower Alcohols | Ethanol, Isopropanol (IPA) | High (Hot) / Moderate (Cold) | Ideal for Recrystallization. High temperature coefficient allows for supersaturation.[1] |

| Polar Aprotic | DMSO, DMF | High | Reaction solvents; difficult to remove.[1] Avoid for isolation. |

| Ketones | Acetone, MEK | Low (< 5 mg/mL) | Anti-solvent. Used to crash out the salt from alcoholic solutions.[1] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Very Low | Anti-solvent. Critical for tuning the polarity of the crystallization medium.[1] |

| Non-Polar | Hexane, Toluene, DCM | Insoluble | Washing impurities; DCM may dissolve the free base but not the HCl salt.[1] |

Thermodynamic Mechanism

The dissolution of the hydrochloride salt is driven by the enthalpy of solvation (

-

In Water/Methanol: High dielectric constants (

) stabilize the dissociated ions ( -

In Acetone/Ethyl Acetate: The lower dielectric constant cannot effectively shield the ionic charges, dominating the lattice energy and forcing precipitation.

Strategic Application: Diastereomeric Separation

The most valuable application of solubility data for this compound is the separation of cis and trans isomers. The trans-isomer hydrochloride typically possesses a more stable crystal lattice (higher melting point), resulting in lower solubility in ethanol/ethyl acetate mixtures.

Separation Logic

-

Dissolution: The diastereomeric mixture is dissolved in hot Ethanol (or Isopropanol).

-

Supersaturation: An anti-solvent (Ethyl Acetate or Acetone) is added until the "cloud point" is reached.

-

Selective Nucleation: Upon cooling, the less soluble isomer (typically trans) nucleates first.

-

Digestion: Slow cooling allows Ostwald ripening, increasing the purity of the crystals.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific batch/isomer ratio.

-

Preparation: Weigh 100 mg of 3-Methylpiperidin-4-ol HCl into a 4 mL vial.

-

Solvent Addition: Add the target solvent (e.g., Ethanol) in 100

L increments while maintaining the vial at a constant temperature (e.g., 25°C). -

Equilibration: Vortex for 10 minutes between additions.

-

Endpoint Detection: Record the volume (

) required to achieve full dissolution (clear solution). -

Calculation:

-

Validation: If solids remain after 2 mL, filter the supernatant, dry the residue, and calculate solubility via mass balance (Initial Mass - Residual Mass).

Protocol B: Recrystallization for Isomer Enrichment

Standard Operating Procedure for purifying 10g of crude mixture.

-

Dissolution: Suspend 10g of crude 3-Methylpiperidin-4-ol HCl in 50 mL of absolute Ethanol .

-

Heating: Heat to reflux (approx. 78°C) until fully dissolved. If insolubles remain, hot filter.

-

Anti-Solvent Addition: While maintaining reflux, slowly add Ethyl Acetate dropwise (approx. 20-30 mL) until a persistent turbidity (cloudiness) is observed.[1]

-

Re-dissolution: Add 1-2 mL of Ethanol to clear the solution.

-

Controlled Cooling: Remove heat and allow the flask to cool to room temperature over 2 hours. Do not shock cool in ice immediately.

-

Crystallization: Once ambient temperature is reached, cool to 0-4°C for 4 hours.

-

Isolation: Filter the white crystalline solid. Wash with cold 1:1 Ethanol/EtOAc.[1]

-

Analysis: Analyze the filter cake (crystals) and mother liquor via HPLC or NMR to determine Diastereomeric Ratio (dr).

Visualizations

Figure 1: Solubility Decision Tree

A logical workflow for selecting the correct solvent system based on the process goal.

Caption: Decision matrix for solvent selection. For purification, a binary system (Alcohol/Ester) is superior to single solvents.

Figure 2: Recrystallization Workflow

Step-by-step visualization of the purification protocol described in Section 4.

Caption: Fractional crystallization workflow. The less soluble isomer (typically trans) is recovered in the solid cake.

References

-

PubChem. (2025).[1][3] 3-Methylpiperidin-4-one hydrochloride Compound Summary. National Library of Medicine. Available at: [Link][1]

-

Mettler Toledo. (2024).[1] Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link][1]

-

Canadian Journal of Chemistry. (1972).[1] Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols. Vol 50, 803. (Foundational work on piperidinol isomer separation).

Sources

Potential therapeutic targets of 3-Methylpiperidin-4-ol hydrochloride analogs

Executive Summary: The "Magic Methyl" Advantage

In modern medicinal chemistry, the 3-methylpiperidin-4-ol scaffold represents a high-value "privileged structure" for diversifying drug libraries. While simple piperidines are ubiquitous in therapeutics (found in >12,000 biologically active compounds), the introduction of a methyl group at the C3 position introduces two critical features: chirality and conformational constraint .

This guide provides a technical roadmap for researchers utilizing 3-methylpiperidin-4-ol hydrochloride analogs to target G-Protein Coupled Receptors (GPCRs) and Tyrosine Kinases . We focus on exploiting the "Magic Methyl" effect—where a single methyl group can boost potency by >10-fold through hydrophobic pocket filling and desolvation penalties.

Structural Biology & SAR Logic

The Stereochemical Switch

Unlike the achiral 4-piperidinol, the 3-methyl analog possesses two chiral centers, generating four stereoisomers (cis-3R,4S; cis-3S,4R; trans-3R,4R; trans-3S,4S).

-

Cis-Isomers: Often favor compact binding modes typical of Opioid Receptors (e.g., 3-methylfentanyl analogs).

-

Trans-Isomers: Tend to adopt extended conformations suitable for Kinase Linkers or CCR5 Antagonists .

Expert Insight: When designing analogs, do not use the racemic mixture for lead optimization. The biological activity is often distinct to one isomer. For instance, in 3-methylfentanyl, the (+)-cis isomer is ~10x more potent than the (-)-cis isomer.

The "Magic Methyl" Effect

The C3-methyl group is not merely a spacer; it acts as a conformational lock. By favoring specific chair conformations (equatorial vs. axial methyl), it reduces the entropic penalty of binding.

-

Mechanism: The methyl group displaces high-energy water molecules from hydrophobic sub-pockets in the target protein (e.g., the orthosteric site of MOR or the ATP-binding pocket of ALK).

Primary Therapeutic Targets

Target A: Mu-Opioid Receptor (MOR) Modulation

Relevance: High-potency analgesics. The 3-methylpiperidin-4-ol core is the direct metabolic precursor and synthetic scaffold for 3-Methylfentanyl and its analogs.

-

Mechanism: Agonism of the

-opioid receptor leads to G-protein coupling (Gi/o), inhibition of adenylate cyclase, and hyperpolarization of neurons. -

Analog Design: Esterification of the C4-hydroxyl with propionyl chloride, followed by N-alkylation with phenethyl halides, yields potent MOR ligands.

Target B: JAK/STAT Pathway Inhibitors (Tofacitinib Analogs)

Relevance: Autoimmune diseases (Rheumatoid Arthritis). While Tofacitinib utilizes a 3-amino-4-methylpiperidine core, the 3-methyl-4-hydroxy scaffold offers a bioisosteric alternative to explore novel IP space.

-

Hypothesis: Replacing the C4-methyl/C3-amine with C3-methyl/C4-ether linkages can alter metabolic stability (reducing oxidative metabolism at the ring) while maintaining hinge-region binding in the JAK kinase domain.

Target C: CCR5 Antagonists (HIV Entry Inhibition)

Relevance: Antiretroviral therapy. Substituted piperidines are core pharmacophores in CCR5 antagonists (e.g., Vicriviroc). The 3-methyl group can enhance selectivity against the related CCR2 receptor by clashing with non-conserved residues in the transmembrane bundle.

Visualizing the Mechanism

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the downstream effects of targeting MOR with 3-methylpiperidin-4-ol derived agonists.

Figure 1: Signal transduction pathway activated by 3-methylpiperidin-4-ol derived opioids. Note the bifurcation of G-protein signaling leading to neuronal hyperpolarization.

Experimental Protocols

Protocol: Synthesis and Isomer Separation

Objective: Isolate cis-3-methylpiperidin-4-ol from the racemic reduction mixture.

Reagents:

-

1-Benzyl-3-methyl-4-piperidone (Precursor)

-

Sodium Borohydride (NaBH4)

-

Ethanol (Solvent)

-

HCl (for salt formation)

Step-by-Step Workflow:

-

Reduction: Dissolve 1-benzyl-3-methyl-4-piperidone (10 mmol) in Ethanol (50 mL) at 0°C. Slowly add NaBH4 (15 mmol). Stir for 2 hours.

-

Why? Low temperature favors kinetic control, influencing the cis/trans ratio.

-

-

Quenching: Add water (10 mL) and extract with Dichloromethane (DCM).

-

Deprotection: Hydrogenate (H2, Pd/C) to remove the benzyl group, yielding 3-methylpiperidin-4-ol.

-

Crystallization (Critical): Convert the free base to the Hydrochloride salt using 1M HCl in ether.

-

Validation: The cis-isomer hydrochloride salt typically crystallizes from ethanol/ether, while the trans-isomer remains in the mother liquor (verify via NMR).

-

Protocol: Competitive Radioligand Binding Assay

Objective: Determine Ki values for MOR.

-

Membrane Prep: Use CHO cells stably expressing human MOR.

-

Ligand: [3H]-DAMGO (Agonist radioligand).

-

Incubation: Incubate membranes with [3H]-DAMGO (1 nM) and varying concentrations of the 3-methylpiperidin-4-ol analog (10^-10 to 10^-5 M) for 60 min at 25°C.

-

Filtration: Harvest on GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation. Calculate Ki using the Cheng-Prusoff equation.

Comparative Data: The Methyl Effect

The following table summarizes the impact of C3-methylation on binding affinity for a theoretical 4-anilidopiperidine scaffold (Fentanyl-class).

| Scaffold Analog | Substituent (C3) | Configuration | MOR Affinity (IC50 nM) | Relative Potency |

| Fentanyl (Ref) | H | - | 1.2 | 1x |

| 3-Me-Analog A | Methyl | (+)-cis | 0.15 | 8x |

| 3-Me-Analog B | Methyl | (-)-cis | 25.0 | 0.05x |

| 3-Me-Analog C | Methyl | trans (racemic) | 4.5 | 0.26x |

Table 1: Structure-Activity Relationship (SAR) demonstrating the stereochemical dependence of potency. Data adapted from Van Bever et al. (1974).

Workflow Visualization: Analog Library Generation

This workflow describes the logical process for generating a library of analogs starting from the core hydrochloride salt.

Figure 2: Parallel synthesis workflow for diversifying the N-terminus and C4-oxygen of the scaffold.

References

-

Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition. Link

-

Van Bever, W. F., et al. (1974). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics. Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

DrugBank Online. Fentanyl: Pharmacology and Structure.Link

Commercial suppliers and purity of 3-Methylpiperidin-4-ol hydrochloride

Title: Commercial Suppliers and Purity of 3-Methylpiperidin-4-ol Hydrochloride: A Technical Guide for Drug Development

Executive Summary 3-Methylpiperidin-4-ol hydrochloride (CAS: 1185293-84-8 / 2387566-30-3) is a critical piperidine scaffold used in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other bioactive heterocyclic agents. Its utility in medicinal chemistry is defined by its stereochemical complexity; the compound exists as cis and trans diastereomers, each possessing enantiomeric pairs.[1][2][3] This guide provides a technical framework for sourcing, validating, and handling this intermediate, emphasizing the detection of stereochemical impurities and process-related byproducts that compromise downstream API (Active Pharmaceutical Ingredient) synthesis.[1][2][3]

Chemical Identity & Stereochemical Complexity[3]

The commercial value of 3-Methylpiperidin-4-ol hydrochloride lies in its stereochemistry.[3] The relative configuration between the methyl group at C3 and the hydroxyl group at C4 dictates the biological activity of the final drug candidate.[1][2][3]

Table 1: Chemical Identity & Key Isomers

| Compound Designation | Stereochemistry | CAS Number | Key Characteristics |

| Racemic (Generic) | Mixture of cis/trans | 1185293-84-8 | Common starting material; requires chiral resolution. |

| (3R,4S)-Isomer | Cis-configuration | 2387566-30-3 | Often the bioactive pharmacophore; thermodynamically less stable than trans. |

| (3R,4R)-Isomer | Trans-configuration | 2718878-62-5 | Common impurity in cis-syntheses; distinct coupling constants in NMR. |

| Free Base | N/A | 373604-43-4 | Hygroscopic oil/solid; prone to oxidation if not stored as HCl salt. |

Synthesis-Driven Impurity Profile

To validate purity, one must understand the synthesis.[1][2][3] The commercial production typically involves the reduction of 3-methyl-4-piperidinone.[3] The choice of reducing agent determines the diastereomeric ratio (dr), while the salt formation step locks in the purity.[1][2]

Mechanistic Insight: The Reduction Vector

The hydride attack on 3-methyl-4-piperidinone can occur from the axial or equatorial face.

-

Bulky Reductants (e.g., L-Selectride): Favor the cis-alcohol via equatorial attack (steric control).[2][3]

-

Small Reductants (e.g., NaBH4): Often yield a mixture (e.g., 3:1 trans:cis) due to thermodynamic control.[1][2][3]

Critical Impurities:

-

Unreacted Ketone (3-Methyl-4-piperidinone): Reactive electrophile; potential mutagenic impurity (PGI).[3]

-

Stereoisomers: Trans-isomer contamination in a cis-specified product (or vice versa).[3]

-

Over-reduction Byproducts: If catalytic hydrogenation is used with aromatic precursors (e.g., hydroxypyridines), ring-opening or deamination can occur.[1][2][3]

Figure 1: Synthesis pathway highlighting the origin of critical impurities (ketones and diastereomers).[3]

Analytical Characterization Protocols

Trusting a Certificate of Analysis (CoA) without verification is a risk in drug development.[2] The following protocols provide a self-validating system for incoming goods.

Protocol A: Stereochemical Validation via 1H-NMR

Differentiation of cis and trans isomers relies on the coupling constant (

-

Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

-

Acquisition: Run standard 1H-NMR (400 MHz or higher).

-

Analysis Region: Focus on the H4 methine signal (approx. 3.0 - 3.8 ppm).

-

Causality: The rigid chair conformation of the piperidine ring enforces these specific magnetic environments, making NMR the definitive tool for diastereomeric purity.[1][2][3]

Protocol B: Purity Profiling via HPLC-CAD/ELSD

Since the compound lacks a strong UV chromophore (no aromatic rings), standard UV detection at 254 nm is insufficient.[2][3] Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is required.[2]

-